molecular formula C19H19NO3S B2669812 N-[2-methoxy-2-(3-methoxyphenyl)ethyl]-1-benzothiophene-2-carboxamide CAS No. 1705713-21-8

N-[2-methoxy-2-(3-methoxyphenyl)ethyl]-1-benzothiophene-2-carboxamide

Cat. No.: B2669812
CAS No.: 1705713-21-8
M. Wt: 341.43
InChI Key: QMVXFIFZHQYVDX-UHFFFAOYSA-N
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Description

Properties

IUPAC Name

N-[2-methoxy-2-(3-methoxyphenyl)ethyl]-1-benzothiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19NO3S/c1-22-15-8-5-7-13(10-15)16(23-2)12-20-19(21)18-11-14-6-3-4-9-17(14)24-18/h3-11,16H,12H2,1-2H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QMVXFIFZHQYVDX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C(CNC(=O)C2=CC3=CC=CC=C3S2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-methoxy-2-(3-methoxyphenyl)ethyl]-1-benzothiophene-2-carboxamide typically involves multiple steps. One common approach is the Friedel-Crafts acylation followed by a series of functional group transformations. The initial step involves the acylation of benzothiophene with an appropriate acyl chloride in the presence of a Lewis acid catalyst like aluminum chloride. Subsequent steps may include methylation, etherification, and amide formation under controlled conditions .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

N-[2-methoxy-2-(3-methoxyphenyl)ethyl]-1-benzothiophene-2-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, N-[2-methoxy-2-(3-methoxyphenyl)ethyl]-1-benzothiophene-2-carboxamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies .

Biology

In biological research, this compound is investigated for its potential as a therapeutic agent. Studies have shown that benzothiophene derivatives exhibit various biological activities, including anti-inflammatory, antimicrobial, and anticancer properties .

Medicine

In medicine, this compound is explored for its potential use in drug development. Its ability to interact with specific biological targets makes it a candidate for the treatment of various diseases .

Industry

In the industrial sector, this compound is used in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).

Mechanism of Action

The mechanism of action of N-[2-methoxy-2-(3-methoxyphenyl)ethyl]-1-benzothiophene-2-carboxamide involves its interaction with specific molecular targets in the body. It may act as an inhibitor or activator of certain enzymes or receptors, thereby modulating various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and biological context .

Comparison with Similar Compounds

Chemical Identity :

  • IUPAC Name : N-[2-methoxy-2-(3-methoxyphenyl)ethyl]-1-benzothiophene-2-carboxamide
  • CAS Registry Number : 1797879-20-9
  • Molecular Formula: C₁₆H₂₅NO₃
  • Molecular Weight : 279.37 g/mol .

Structural Features :

  • Core Structure : Benzothiophene-2-carboxamide backbone.
  • Substituents :
    • A 2-methoxy-2-(3-methoxyphenyl)ethyl group attached to the amide nitrogen.
    • Methoxy groups at both the ethyl chain and the phenyl ring.

Key Properties :

  • The benzothiophene core is known for π-π stacking interactions, which may influence binding to aromatic-rich biological targets .

Comparison with Structural Analogs

Substituent Variations on the Benzothiophene Core

Compound Name Substituent on Benzothiophene Amide Side Chain Molecular Weight (g/mol) Key Differences vs. Target Compound
Target Compound None 2-methoxy-2-(3-methoxyphenyl)ethyl 279.37 Reference compound for comparison.
3-Chloro-N-(2-methoxyethyl)-1-benzothiophene-2-carboxamide 3-Chloro 2-methoxyethyl 269.74 Chloro group increases electronegativity; simpler side chain reduces steric bulk.
5-[ethyl(methanesulfonyl)amino]-N-(3-methoxyphenyl)-1-benzothiophene-2-carboxamide 5-ethyl(methanesulfonyl)amino 3-methoxyphenyl 404.51 Sulfonamide group adds polarity; higher molecular weight may impact bioavailability.

Structural Implications :

  • Sulfonamide Group () : Enhances hydrogen-bonding capacity, which may improve solubility but increase metabolic susceptibility.

Variations in Amide Side Chains

Compound Name Amide Side Chain Structure Pharmacokinetic Implications
Target Compound 2-methoxy-2-(3-methoxyphenyl)ethyl Balanced lipophilicity; methoxy groups may slow oxidative metabolism.
N-{2-[(3-Hydroxymethylphenyl)(3-methoxyphenyl)amino]ethyl}acetamide (14) Hydroxymethylphenyl-ethyl Hydroxyl group increases hydrophilicity, improving solubility.
N,N'-Pentane-1,5-diylbis[N-(3-methoxybenzyl)thiophene-2-carboxamide] Dimeric 3-methoxybenzyl-pentane Dimeric structure enhances avidity but may reduce solubility and oral bioavailability.

Functional Group Impact :

  • Hydroxymethyl () : Increases water solubility but may introduce metabolic vulnerability (e.g., glucuronidation).
  • Dimeric Structure () : Prolongs target engagement but complicates synthetic scalability and pharmacokinetics.

Physicochemical and Pharmacological Properties

Property Target Compound 3-Chloro Analog Sulfonamide Derivative
LogP (Predicted) ~3.2 (moderate lipophilicity) ~2.8 (lower due to Cl) ~2.5 (polar sulfonamide reduces LogP)
Aqueous Solubility Low (methoxy groups dominate) Moderate (Cl enhances polarity) Moderate-High (sulfonamide improves solubility)
Metabolic Stability High (methoxy groups resist oxidation) Moderate (Cl may slow metabolism) Low (sulfonamide susceptible to cleavage)
Receptor Binding Likely targets aromatic-rich receptors (e.g., GPCRs) May favor halogen-bonding targets Potential kinase/enzyme inhibition due to sulfonamide

Biological Activity

N-[2-methoxy-2-(3-methoxyphenyl)ethyl]-1-benzothiophene-2-carboxamide is a compound of interest due to its potential biological activities, particularly in the fields of oncology and neuropharmacology. This article synthesizes available research findings, case studies, and data tables to provide a comprehensive overview of its biological activity.

Chemical Structure and Properties

The compound has the following chemical structure:

  • Chemical Formula : C18H21N1O3S1
  • Molecular Weight : 341.43 g/mol

The structure features a benzothiophene core, which is known for its diverse pharmacological properties, including anti-inflammatory and anticancer activities.

Research indicates that this compound may exert its biological effects through several mechanisms:

  • Inhibition of Cell Proliferation : The compound has shown antiproliferative effects against various cancer cell lines, including MCF-7 (breast cancer) and Huh7 (hepatocellular carcinoma) cells. Studies report IC50 values ranging from 3.1 µM to 8.7 µM, indicating significant potency in inhibiting cell growth .
  • Antioxidant Activity : The compound demonstrates antioxidative properties, which may contribute to its protective effects against oxidative stress-related damage in cells .
  • Anti-metastatic Effects : Preliminary studies suggest that it may suppress metastasis by modulating epithelial–mesenchymal transition (EMT) markers, thereby inhibiting migration and invasion of cancer cells .

Biological Activity Overview

Activity Type Cell Line IC50 (µM) Notes
AntiproliferativeMCF-73.1Selective activity against breast cancer cells
AntiproliferativeHuh74.8Significant impact on hepatocellular carcinoma
AntioxidantVariousNot specifiedExhibits antioxidative capacity compared to BHT
Anti-metastaticHuh7Not specifiedInhibits migration and EMT-related markers

Case Studies and Research Findings

  • Case Study on Breast Cancer Cells :
    • A study evaluated the effects of the compound on MCF-7 cells, revealing an IC50 value of 3.1 µM. The study highlighted the compound's ability to induce apoptosis in these cells, potentially through the modulation of apoptotic pathways .
  • Hepatocellular Carcinoma Research :
    • In another investigation focusing on Huh7 cells, the compound was shown to significantly reduce cell motility and alter cellular morphology, suggesting a role in preventing metastasis in liver cancer models .
  • Antioxidative Mechanism Exploration :
    • Research comparing various derivatives indicated that this compound had enhanced antioxidative properties compared to standard antioxidants like butylated hydroxytoluene (BHT), affirming its potential therapeutic applications in oxidative stress-related diseases .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for N-[2-methoxy-2-(3-methoxyphenyl)ethyl]-1-benzothiophene-2-carboxamide?

  • Methodological Answer : The synthesis typically involves coupling a benzothiophene-2-carboxylic acid derivative with a substituted ethylamine. For example, 1-benzothiophene-2-carboxylic acid can be activated using carbodiimide coupling agents (e.g., DCC) with catalysts like DMAP in anhydrous dichloromethane. The methoxy-substituted ethylamine intermediate is synthesized via nucleophilic substitution or reductive amination, followed by purification via column chromatography .
  • Key Considerations : Optimize reaction stoichiometry (1:1.2 molar ratio of acid to amine) and monitor progress using TLC. Post-reaction, isolate the product via acid-base extraction to remove unreacted reagents.

Q. Which spectroscopic methods are most effective for characterizing this compound?

  • Methodological Answer :

  • 1H/13C NMR : Assign methoxy (δ ~3.2–3.8 ppm) and benzothiophene aromatic protons (δ ~7.1–8.3 ppm). Use DEPT-135 to distinguish CH₂ and CH₃ groups in the ethyl chain .
  • HRMS : Confirm molecular weight (e.g., C₁₉H₁₉NO₃S: [M+H]+ = 342.116) with <2 ppm error .
  • X-ray Crystallography : Resolve stereochemistry using SHELX software for refinement (R-factor <0.05) .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported biological activity data for this compound?

  • Methodological Answer : Discrepancies may arise from assay conditions (e.g., cell line variability, solvent effects). Standardize protocols:

  • Use consistent DMSO concentrations (<0.1% v/v) to avoid cytotoxicity.
  • Validate target engagement via competitive binding assays (e.g., SPR or ITC) to measure dissociation constants (Kd) .
  • Cross-reference with structurally analogous compounds (e.g., furan or thiophene derivatives) to identify substituent-specific activity trends .

Q. What strategies mitigate racemization during synthesis of chiral intermediates?

  • Methodological Answer : The ethylamine intermediate’s stereocenter is prone to racemization under basic conditions. Mitigation strategies include:

  • Low-Temperature Reactions : Conduct alkylation at −20°C to slow base-induced epimerization .
  • Chiral Auxiliaries : Use (R)- or (S)-BINOL-derived catalysts to enforce enantioselectivity (>90% ee) .
  • Analytical Monitoring : Track enantiomeric purity via chiral HPLC (e.g., Chiralpak IA column, hexane:isopropanol 85:15) .

Q. How do electronic effects of substituents influence reactivity in nucleophilic substitution reactions?

  • Methodological Answer : The 3-methoxyphenyl group donates electron density via resonance, activating the ethyl chain’s β-carbon toward nucleophilic attack. Computational studies (DFT at B3LYP/6-31G*) show:

  • Electrophilicity : The carboxamide carbonyl (partial charge: −0.45) enhances electrophilicity at the adjacent carbon .
  • Solvent Effects : Polar aprotic solvents (e.g., DMF) stabilize transition states, increasing reaction rates by 30% compared to THF .

Notes for Experimental Design

  • Crystallization : Recrystallize from ethyl acetate/hexane (1:3) to obtain single crystals for XRD .
  • Biological Assays : Include positive controls (e.g., doxorubicin for cytotoxicity) and validate via triplicate experiments .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.